4-Nitrophenyl Chloroformate (CAS: 7693-46-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
4-Nitrophenyl Chloroformate (CAS: 7693-46-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the properties, synthesis, and multifaceted applications of 4-nitrophenyl chloroformate, a pivotal reagent in modern organic chemistry and pharmaceutical development.
Introduction
4-Nitrophenyl chloroformate (NPC), identified by its CAS number 7693-46-1, is a highly reactive crystalline solid that has established itself as an indispensable tool in the arsenal (B13267) of synthetic organic chemists. Its utility is most pronounced in its role as an efficient activating agent for alcohols, thiols, and amines, facilitating the formation of carbonates, thiocarbonates, and carbamates, respectively. The presence of the electron-withdrawing nitro group makes the 4-nitrophenoxy moiety an excellent leaving group, a feature that is central to the reactivity of this reagent. This technical guide provides a thorough overview of the physicochemical properties, safety considerations, reaction mechanisms, and key applications of 4-nitrophenyl chloroformate, with a particular focus on its role in peptide synthesis and the manufacturing of therapeutic agents.
Physicochemical and Safety Data
4-Nitrophenyl chloroformate is a white to light yellow crystalline powder. A summary of its key physical and safety properties is provided in the tables below for easy reference.
Table 1: Physicochemical Properties of 4-Nitrophenyl Chloroformate
| Property | Value |
| CAS Number | 7693-46-1 |
| Molecular Formula | C₇H₄ClNO₄ |
| Molecular Weight | 201.56 g/mol |
| Melting Point | 77-79 °C |
| Boiling Point | 159-162 °C at 19 mmHg |
| Solubility | Soluble in acetone, chloroform, toluene, and benzene. Decomposes in water. |
| Appearance | White to light yellow crystalline powder |
Table 2: Safety and Hazard Information for 4-Nitrophenyl Chloroformate
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER or doctor/physician. |
Reaction Mechanisms and Synthetic Applications
The primary utility of 4-nitrophenyl chloroformate lies in its ability to activate nucleophiles. The general mechanism involves the nucleophilic attack of an amine, alcohol, or thiol on the carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion to form a 4-nitrophenyl carbonate, carbamate (B1207046), or thiocarbonate intermediate. The 4-nitrophenoxide is an excellent leaving group, allowing for a subsequent reaction where a second nucleophile can displace it, leading to the formation of a new carbonate, carbamate, or urea (B33335).
Figure 1: General reaction workflow for the activation of nucleophiles using 4-nitrophenyl chloroformate.
Synthesis of Carbamates
4-Nitrophenyl chloroformate is widely used to synthesize carbamates, which are key functional groups in many pharmaceuticals and are also used as protecting groups in organic synthesis. The reaction of an amine with 4-nitrophenyl chloroformate in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding 4-nitrophenyl carbamate.
Synthesis of Carbonates
The activation of alcohols with 4-nitrophenyl chloroformate provides a convenient route to mixed carbonates. These activated carbonates are stable intermediates that can subsequently react with other nucleophiles.
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), 4-nitrophenyl chloroformate can be used to activate the N-terminal amino group of a resin-bound peptide. This activated intermediate can then react with another amino acid or a different nucleophile.
Role in Drug Development and Synthesis
4-Nitrophenyl chloroformate is a critical building block in the synthesis of several commercially available drugs. Its ability to facilitate the formation of carbamate and carbonate linkages is leveraged in the construction of complex molecular architectures.
Synthesis of Lenvatinib (B1674733)
Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. A key step in its synthesis involves the use of a 4-nitrophenyl carbamate intermediate. 4-Nitrophenyl chloroformate is first reacted with cyclopropylamine (B47189) to form 4-nitrophenyl cyclopropylcarbamate.[1] This activated carbamate is then reacted with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898) to form the final urea linkage in Lenvatinib.[1]
Figure 2: Simplified workflow for the synthesis of Lenvatinib involving a 4-nitrophenyl carbamate intermediate.
Synthesis of Ritonavir
Ritonavir is an antiretroviral medication used to treat HIV/AIDS. 4-Nitrophenyl chloroformate is utilized in the synthesis of a key intermediate for Ritonavir.[2] Specifically, it is used to activate a hydroxyl group on a thiazole-containing fragment, forming a 4-nitrophenyl carbonate. This activated intermediate then reacts with an amine to form a crucial carbamate bond within the Ritonavir molecule.[3]
Application in Signaling Pathway Research: A Tool for Kinase Inhibition
While 4-nitrophenyl chloroformate is too reactive to be used as a direct probe in complex biological systems, it is a valuable reagent for synthesizing more specific and stable molecules that can be used to study cellular signaling pathways. A prime example is Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Kinase inhibitors are powerful tools for dissecting signaling pathways, as they can be used to block specific phosphorylation events and observe the downstream consequences.
Lenvatinib inhibits several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes. By inhibiting these kinases, Lenvatinib effectively blocks their downstream signaling pathways, which are crucial for tumor growth, angiogenesis, and metastasis. Therefore, Lenvatinib, a drug synthesized using a 4-nitrophenyl chloroformate-derived intermediate, serves as a chemical probe to investigate the roles of these signaling pathways in cancer biology.
Figure 3: Lenvatinib, synthesized using a 4-nitrophenyl chloroformate-derived intermediate, inhibits VEGFR signaling, making it a tool for studying angiogenesis and cancer progression.
Experimental Protocols
The following are representative experimental protocols for common reactions involving 4-nitrophenyl chloroformate. Researchers should adapt these procedures to their specific substrates and scales.
General Procedure for the Synthesis of a 4-Nitrophenyl Carbamate
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To a solution of the amine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine, 1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of 4-nitrophenyl chloroformate (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-nitrophenyl carbamate.
General Procedure for the Synthesis of a 4-Nitrophenyl Carbonate
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Dissolve the alcohol (1.0 eq) and a base (e.g., pyridine, 1.5 eq) in an anhydrous solvent such as THF or dichloromethane in a flame-dried flask under an inert atmosphere.
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Cool the solution to 0 °C.
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Add 4-nitrophenyl chloroformate (1.05 eq) portion-wise to the stirred solution.
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Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
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Monitor the reaction by TLC. Once complete, remove the solvent in vacuo.
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Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with 1 M HCl and brine.
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Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
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Purify the product by flash column chromatography to yield the pure 4-nitrophenyl carbonate.
Conclusion
4-Nitrophenyl chloroformate is a versatile and powerful reagent with broad applications in organic synthesis, from the protection of functional groups to the construction of complex molecules. Its role as a key intermediate in the synthesis of important pharmaceuticals like Lenvatinib and Ritonavir underscores its significance in drug development. While not a direct probe for cellular signaling, its utility in the synthesis of potent and specific inhibitors like Lenvatinib provides researchers with invaluable tools to investigate and understand complex biological pathways. A thorough understanding of its reactivity, handling procedures, and synthetic applications is essential for any researcher working in the fields of medicinal chemistry, chemical biology, and drug discovery.
